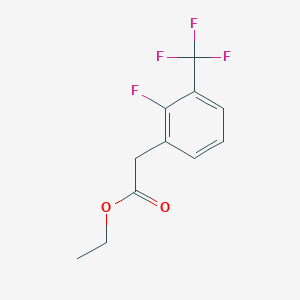

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate

Description

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is a fluorinated aromatic ester characterized by a phenyl ring substituted with both fluorine and a trifluoromethyl group at the 2- and 3-positions, respectively. The ethyl ester functional group enhances solubility in organic solvents and modulates lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features, including electron-withdrawing fluorine and trifluoromethyl groups, influence reactivity and stability, enabling applications in drug discovery and material science.

Propriétés

IUPAC Name |

ethyl 2-[2-fluoro-3-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c1-2-17-9(16)6-7-4-3-5-8(10(7)12)11(13,14)15/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVVGFPCBCTAIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate typically involves the esterification of 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can further optimize the production process.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetic acid.

Reduction: 2-(2-fluoro-3-(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Fluorinated compounds have been widely studied for their biological activities. Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is particularly relevant in the development of pharmaceuticals due to the presence of the trifluoromethyl group, which can enhance biological activity and metabolic stability.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant antitumor properties. For instance, studies have shown that similar fluorinated derivatives can inhibit cancer cell growth effectively. This suggests potential use in developing anticancer agents .

Drug Development

The incorporation of fluorine into drug molecules often improves their pharmacokinetic properties. This compound could serve as a precursor for synthesizing new drug candidates targeting various diseases, including inflammatory conditions and cancer .

Agricultural Applications

Fluorinated compounds are also explored for their efficacy as agrochemicals, particularly in herbicides and insecticides.

Herbicidal Activity

The compound has been investigated as part of formulations aimed at controlling weed populations. Its structural characteristics may contribute to enhanced herbicidal activity against resistant weed species .

Insecticidal Properties

Insecticides containing fluorinated moieties have shown improved performance in pest control. This compound may be utilized in developing new insecticidal formulations that are more effective and environmentally friendly .

Material Science

Fluorinated compounds are known for their unique physical and chemical properties, which can be advantageous in material science.

Synthesis of Functional Materials

The compound can be used in the synthesis of advanced materials with specific functionalities, such as hydrophobic coatings or high-performance polymers. The incorporation of trifluoromethyl groups often leads to materials with enhanced thermal stability and chemical resistance .

Catalysis

This compound may serve as a catalyst or catalyst precursor in various organic reactions, leveraging its unique electronic properties to facilitate chemical transformations .

Case Studies

Mécanisme D'action

The mechanism by which Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of the fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial outcomes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound is compared to structurally related esters and acetates with variations in substituent positions, functional groups, and ester moieties. Key analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Analogs

Key Comparative Insights

Substituent Effects :

- Fluorine vs. Methoxy Groups : The 2-fluoro substitution in the target compound enhances electronegativity and metabolic stability compared to methoxy-containing analogs (e.g., CAS 1193392-97-0) .

- Trifluoromethyl Position : The 3-(trifluoromethyl) group in the target compound vs. 4-(trifluoromethyl) in CAS 135325-18-7 alters steric and electronic profiles, impacting binding affinity in biological targets .

Ester Group Variations :

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., CAS 331-33-9) generally exhibit higher lipophilicity and slower hydrolysis rates than methyl esters (e.g., CAS 62451-84-7), affecting bioavailability .

Synthetic Accessibility :

- Halogenation and alkylation methods (as in CAS 735-40-0 and CAS 35229-84-6) demonstrate that introducing fluorine or nitro groups can achieve high yields (>85%) without cryogenic conditions, aligning with industrial feasibility .

Biological Relevance :

- Thiazole-piperazine derivatives (e.g., compound 10d) highlight the role of ethyl esters in constructing pharmacologically active scaffolds, though the target compound’s simpler structure may offer synthetic advantages .

Activité Biologique

Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate is an organic compound belonging to the class of fluorinated aromatic esters. Its unique structure, characterized by a trifluoromethyl group and a fluorine atom on a phenyl ring, contributes to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₉F₄O₂

- Molecular Weight : Approximately 250.19 g/mol

- IUPAC Name : Ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)acetate

The presence of the trifluoromethyl group enhances the compound's stability and biological activity, making it a valuable candidate in drug design and synthesis.

The biological activity of this compound is largely influenced by its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can significantly affect the compound's binding affinity and selectivity towards various enzymes, receptors, or other biomolecules. These interactions can modulate biochemical pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have explored the anticancer potential of various fluorinated compounds, including this compound. The compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant inhibitory effects on tumor cell lines, indicating potential as anticancer agents.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MDA-MB-231 (triple-negative breast cancer) | 0.126 | Induces apoptosis |

| Control (5-Fluorouracil) | MDA-MB-231 | 11.73 | Standard chemotherapy agent |

In a comparative study, this compound exhibited a more favorable selectivity index against cancer cells compared to traditional chemotherapeutics, highlighting its potential in targeted cancer therapies .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that the incorporation of trifluoromethyl groups can enhance the anti-inflammatory activity of certain compounds by modulating signaling pathways involved in inflammation . Further research is required to elucidate the specific pathways affected by this compound.

Applications in Drug Design

This compound serves as a bioisostere in drug design, where it can mimic other functional groups due to its electronic properties. This characteristic allows for the development of novel therapeutics with improved pharmacokinetic profiles. The compound's stability and resistance to metabolic degradation make it an attractive candidate for further exploration in medicinal chemistry .

Case Studies

- Case Study on Anticancer Activity : A recent study evaluated the effects of this compound on MDA-MB-231 cells. The results indicated a significant reduction in cell viability at low concentrations (IC50 = 0.126 µM), suggesting potent anticancer properties. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

- Toxicity Assessment : A subacute toxicity study conducted on healthy mice demonstrated that high doses of the compound did not result in significant adverse effects, indicating a favorable safety profile for potential therapeutic use .

Q & A

Q. What are the common synthetic routes for preparing ethyl 2-(2-fluoro-3-(trifluoromethyl)phenyl)-acetate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, intermediates like 2-fluoro-3-(trifluoromethyl)phenylacetic acid can be esterified with ethanol under acid catalysis (e.g., H₂SO₄) or via activated intermediates (e.g., using DCC/DMAP). highlights similar compounds synthesized via ethyl esterification of arylacetic acid derivatives. Reaction optimization includes controlling temperature (e.g., 0–25°C to minimize side reactions) and solvent choice (e.g., ethyl acetate as a polar aprotic solvent for better yield ). Purity is verified via LCMS (e.g., m/z 393 [M+H]+ as in ) and HPLC retention time analysis .

Q. How is the structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Structural validation employs:

- Single-crystal X-ray diffraction : For precise bond lengths/angles (e.g., R factor < 0.05 as in ). SHELX software () is widely used for refinement .

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at δ ~120 ppm in ¹⁹F NMR). 2D techniques (COSY, HSQC) resolve overlapping signals .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., reports exact mass 234.00205 for analogous compounds) .

Q. What are the key reactivity patterns of this ester, particularly under acidic/basic conditions?

- Methodological Answer : The ester group undergoes hydrolysis to the carboxylic acid. In basic conditions (e.g., NaOH in methanol/water, as in ), saponification yields the sodium carboxylate, which is acidified to the free acid. Acidic hydrolysis (e.g., HCl in ethyl acetate, ) directly generates the acid. The electron-withdrawing trifluoromethyl group accelerates hydrolysis rates compared to non-fluorinated analogs. Reactivity studies should monitor pH and temperature effects via TLC or in situ IR spectroscopy .

Advanced Research Questions

Q. How can this compound be applied in drug discovery, and what bioactivity data exist?

- Methodological Answer : The fluorinated phenyl moiety is common in pharmaceuticals for enhanced metabolic stability and target binding. and describe analogs with trifluoromethyl groups used in anticancer and antiviral agents. Researchers can screen bioactivity via:

- Enzyme inhibition assays : Measure IC₅₀ against targets like kinases or proteases.

- Cellular models : Assess cytotoxicity (e.g., IC₅₀ in cancer cell lines) and ADMET properties.

- Molecular docking : Predict interactions using software like AutoDock ( references pyrimidine-based analogs binding to viral proteases) .

Q. How should researchers resolve contradictory data in bioactivity or spectroscopic analysis?

- Methodological Answer : Contradictions may arise from:

- Purity issues : Validate via orthogonal methods (e.g., HPLC + LCMS in ).

- Stereochemical variations : Use chiral HPLC or X-ray crystallography (e.g., ’s solvate structure).

- Experimental conditions : Standardize assay protocols (e.g., buffer pH, cell passage number). Cross-validate findings with independent labs .

Q. What advanced spectroscopic techniques are recommended for elucidating electronic effects of the trifluoromethyl group?

- Methodological Answer :

- 19F NMR : Quantifies electronic environment shifts (e.g., deshielding effects from the phenyl ring).

- DFT calculations : Predict vibrational (IR) and electronic (UV-Vis) spectra using Gaussian. Compare computed vs. experimental data (e.g., ’s exact mass correlations) .

- XPS : Analyze fluorine’s binding energy to assess electron-withdrawing impact .

Q. What strategies mitigate instability during storage or experimental handling?

- Methodological Answer :

- Storage : Use amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation ( emphasizes moisture sensitivity).

- In situ stabilization : Add radical inhibitors (e.g., BHT) for long-term reactions.

- Stability assays : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) with periodic HPLC analysis .

Q. How can computational modeling predict this compound’s role in catalytic or supramolecular systems?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate interactions in solvent or protein environments (e.g., GROMACS).

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity (’s crystal data aids geometry optimization).

- Crystal packing analysis : Use Mercury software to predict supramolecular motifs (e.g., π-π stacking from the phenyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.